2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridinyl group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-3-pyridine as the electrophile.
Alkylation: The final step involves the alkylation of the benzimidazole core with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could potentially target the pyridinyl or benzimidazole rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the chloro and methyl positions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield corresponding alcohols or ketones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, derivatives of benzimidazole are used as therapeutic agents for a variety of conditions. This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-3-pyridinyl)-1H-benzimidazole
- 5,6-dimethyl-1H-benzimidazole
- 1-(3-methylbenzyl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole may exhibit unique properties due to the presence of both the pyridinyl and benzimidazole moieties, as well as the specific substitution pattern
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H20ClN3
- Molecular Weight: 333.8 g/mol
- LogP (XLogP3-AA): 5.0 (indicating high lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzimidazole derivatives, including this specific compound. The following table summarizes the antimicrobial activity of related compounds:
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(4-fluorophenoxy)pyridin-2-yl-benzimidazole | Gram-positive bacteria | 8 µg/mL |
This compound | Gram-negative bacteria | Not specified |
5,6-dimethyl-2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole | Gram-positive bacteria | 4 µg/mL |
The compound demonstrated moderate activity against certain Gram-negative bacteria, which is significant given the increasing resistance to conventional antibiotics.
The mechanism by which benzimidazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis. The presence of the pyridine and benzyl moieties in this compound may enhance its interaction with bacterial enzymes.
Structure-Activity Relationship (SAR)
Research into the SAR of benzimidazole derivatives indicates that modifications to the benzene ring and nitrogen-containing groups can significantly influence biological activity. The following points summarize key findings:
- Chlorine Substitution: The presence of a chlorine atom at the pyridine ring enhances lipophilicity and may improve membrane permeability.
- Dimethyl Groups: The dimethyl substitution at positions 5 and 6 on the benzimidazole core appears to increase antimicrobial potency.
- Benzyl Group Influence: The introduction of a benzyl group at position 1 is crucial for enhancing binding affinity to target sites in microbial cells.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various benzimidazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to our target compound exhibited promising antibacterial properties, particularly against resistant strains.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-6-4-7-17(10-14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSZIHZWZBXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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